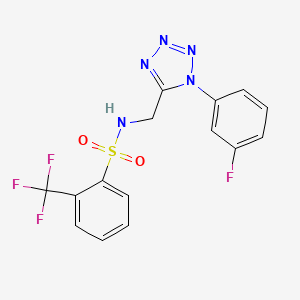

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

BenchChem offers high-quality N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F4N5O2S/c16-10-4-3-5-11(8-10)24-14(21-22-23-24)9-20-27(25,26)13-7-2-1-6-12(13)15(17,18)19/h1-8,20H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZFZMDWDOJXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F4N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

- Tetrazole Ring : A five-membered ring containing four nitrogen atoms, contributing to its biological activity.

- 3-Fluorophenyl Group : Enhances hydrophobic interactions and binding affinity.

- Trifluoromethyl Group : Known for its influence on metabolic stability and bioactivity.

- Benzenesulfonamide Moiety : Often associated with various pharmacological effects.

Molecular Formula and Weight

- Molecular Formula : C₁₃H₈F₄N₄O₂S

- Molecular Weight : 338.28 g/mol

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize these groups.

- Receptor Binding : The fluorinated phenyl group increases binding affinity to various receptors involved in metabolic regulation and inflammation.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of tetrazole derivatives similar to this compound:

- Anticancer Activity : Research has demonstrated that tetrazole derivatives can inhibit tumor growth in various cancer cell lines, including breast and prostate cancer models. For instance, a study reported significant cytotoxic effects against HT-29 colon cancer cells at concentrations as low as 10 µg/mL .

- Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Properties : Tetrazole compounds have exhibited antimicrobial activity against several pathogens, indicating their potential as therapeutic agents in infectious diseases .

Comparative Biological Activity Table

Synthesis Methods

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide typically involves several steps:

- Formation of the Tetrazole Ring : This is achieved through a cycloaddition reaction between an azide and a nitrile under acidic conditions.

- Introduction of the 3-Fluorophenyl Group : This step often employs palladium-catalyzed cross-coupling techniques.

- Attachment of the Trifluoromethyl Group : Utilizes electrophilic fluorination methods to introduce the trifluoromethyl moiety.

Scientific Research Applications

The biological activity of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide has been investigated across various assays, revealing its potential in multiple therapeutic areas:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. The presence of halogen substituents, particularly fluorine, has been associated with enhanced cytotoxicity. For instance, studies indicate that similar compounds show improved efficacy against breast and lung cancer cell lines.

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways. Notably, it interacts with the retinoic acid receptor-related orphan receptor C (RORc), which is crucial for interleukin-17 (IL-17) production—a key cytokine in autoimmune diseases. This suggests potential applications in treating conditions like psoriasis and rheumatoid arthritis.

Selectivity and Potency

The selectivity profile of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide has been favorable compared to other compounds, showing over 200-fold selectivity against other nuclear receptors. This selectivity is critical for minimizing side effects in therapeutic applications.

Case Studies

Several case studies highlight the compound's effectiveness:

Study on RORc Inhibition

A preclinical study evaluated the efficacy of the compound as a RORc inverse agonist. Results indicated significant inhibition of IL-17 production in both in vitro and in vivo models. This suggests a promising therapeutic avenue for inflammatory conditions.

Cancer Cell Line Testing

In comparative studies against multiple cancer cell lines, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide exhibited IC50 values significantly lower than those of standard chemotherapeutic agents. This finding indicates its potential as a novel anticancer agent.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide nitrogen and tetrazole ring serve as nucleophilic sites for substitution:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient tetrazole ring undergoes substitution at positions activated by the fluorine substituent. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable aryl group introductions.

-

Sulfonamide Alkylation: The sulfonamide nitrogen reacts with alkyl halides or epoxides under basic conditions, forming N-alkylated derivatives.

Oxidation Reactions

Oxidation primarily targets the methylene bridge (-CH2-) linking the tetrazole and sulfonamide moieties:

-

Side-Chain Oxidation: Strong oxidizing agents like KMnO4 or CrO3 convert the methylene group to a ketone, yielding N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)carbonyl)-2-(trifluoromethyl)benzenesulfonamide.

-

Tetrazole Ring Stability: The tetrazole ring remains intact under mild oxidation but may degrade under harsh conditions (e.g., HNO3).

Reduction Reactions

Selective reductions modify functional groups while preserving the sulfonamide backbone:

-

Tetrazole Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the tetrazole to a primary amine, forming N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide derivatives with altered bioactivity.

-

Sodium Bisulfite-Mediated Reductions: Reductive coupling with aryl sulfinates proceeds via nitroso intermediates, forming bis-sulfonamides in quantitative yields under optimized conditions .

Coupling Reactions

Palladium catalysis enables cross-couplings for structural diversification:

-

Suzuki-Miyaura Coupling: The 3-fluorophenyl group participates in aryl-aryl bond formation with boronic acids, facilitated by Pd(PPh3)4 and Na2CO3.

-

N-Sulfonyl Hydroxylamine Intermediates: Coupling with sodium aryl sulfinates via FeCl2/NaHSO3 systems achieves high conversions (72–100%) .

Hydrolysis Reactions

The sulfonamide bond hydrolyzes under extreme pH conditions:

-

Acidic Hydrolysis: Concentrated HCl (reflux) cleaves the S-N bond, generating 2-(trifluoromethyl)benzenesulfonic acid and (1-(3-fluorophenyl)-1H-tetrazol-5-yl)methanamine.

-

Alkaline Stability: The compound resists hydrolysis in basic media, retaining structural integrity.

Mechanistic Insights

Key pathways include:

-

Reductive Coupling Mechanism: Nitroarene reduction forms nitroso intermediates, which react with sulfinates to generate N-sulfonyl hydroxylamines. Subsequent reduction yields sulfonamides .

-

Electrophilic Aromatic Substitution: Fluorine’s electron-withdrawing effect directs substitutions to the tetrazole’s meta positions.

Q & A

Q. What strategies mitigate solubility limitations during in vivo studies?

- Approaches :

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous solubility.

- Co-solvent systems : Use vehicles like DMSO/PBS (≤10% v/v) for intraperitoneal administration.

- Salt formation : Convert the free base to a hydrochloride or sodium salt for improved dissolution.

Q. How can radiolabeling be applied to study the compound’s ADME profile?

- Protocol :

- Isotopic labeling : Introduce ¹⁴C at the methylene bridge via [¹⁴C]methyl iodide during synthesis .

- Biodistribution studies : Administer the radiolabeled compound to rodents and quantify radioactivity in plasma, tissues, and excreta using scintillation counting.

- Metabolite identification : Use LC-MSⁿ to characterize phase I/II metabolites in liver microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.